N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide
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Overview
Description
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring system substituted with a phenyl group and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide typically involves the reaction of benzimidazole derivatives with appropriate sulfonamide reagents. One common method involves the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound acts as an electron donor and can participate in redox reactions. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole: A precursor in the synthesis of the target compound.
Phenylmethanesulfonamide: Another sulfonamide derivative with similar chemical properties.
Benzimidazole: The core structure shared by many biologically active compounds.
Uniqueness
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-5-yl)(phenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole ring with a sulfonamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-18-14-9-8-13(10-15(14)19(2)16(18)20)17-23(21,22)11-12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRBLJFHQIOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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